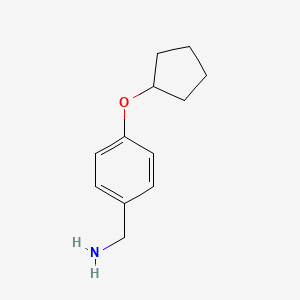

4-(Cyclopentyloxy)benzylamine

Description

Properties

IUPAC Name |

(4-cyclopentyloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJQWOYBWZMZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-(Cyclopentyloxy)benzylamine: A Process Chemistry Perspective

Topic: Synthesis of 4-(Cyclopentyloxy)benzylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Strategic Importance

4-(Cyclopentyloxy)benzylamine is a high-value pharmacophore frequently observed in the structural activity relationship (SAR) studies of phosphodiesterase 4 (PDE4) inhibitors, GPCR ligands, and anti-inflammatory agents.[1] The molecule features a lipophilic "tail" (cyclopentyloxy) and a polar "head" (primary amine), separated by a phenyl linker.[1]

From a synthetic standpoint, the challenge lies not in the complexity of the bonds, but in the selection of a route that balances atom economy , scalability , and impurity control .[1] This guide analyzes two distinct synthetic pathways:

-

The Nitrile Route: Ideal for gram-to-kilogram scale-up due to cost-effective reagents.[1]

-

The Aldehyde Route (Reductive Amination): Preferred in medicinal chemistry for rapid analog generation.[1]

Retrosynthetic Analysis

To ensure a self-validating protocol, we must first visualize the disconnection strategy.[1] The target molecule can be deconstructed into two primary building blocks: the phenolic core and the cyclopentyl electrophile.[1]

Figure 1: Retrosynthetic disconnection showing the two primary pathways accessing the ether linkage and the amine functionality.[1]

Route 1: The Nitrile Reduction (Process Scalability)[1]

This route is characterized by high throughput and lower raw material costs.[1] It avoids the generation of boron waste associated with reductive amination, making it superior for larger batches.[1]

Step 1: Williamson Ether Synthesis

Reaction: 4-Hydroxybenzonitrile + Cyclopentyl Bromide

-

Reagents: Potassium Carbonate (

), DMF (or Acetonitrile).[1] -

Mechanism:

nucleophilic substitution.[1][2] -

Critical Process Parameter (CPP): The particle size of

. Milled/powdered carbonate significantly increases reaction rate compared to granular forms due to surface area effects.[1]

Step 2: Nitrile Reduction

Reaction: 4-(Cyclopentyloxy)benzonitrile

-

Reagents: Lithium Aluminum Hydride (LAH) in THF (Lab Scale) or Raney Nickel /

(Industrial).[1] -

Safety Note: Reduction of nitriles with LAH is exothermic.[1] Strict temperature control (

to RT) is required to prevent runaway reactions.[1]

Detailed Protocol (Lab Scale - LAH Method)

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

. -

Charge: Add

(1.5 equiv) suspended in anhydrous THF. Cool to -

Addition: Dissolve 4-(cyclopentyloxy)benzonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LAH suspension over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor via TLC/LCMS), reflux gently for 2 hours.

-

Quench (Fieser Method): Cool to

. Carefully add: -

Workup: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over

and concentrate in vacuo. -

Purification: The crude amine is often an oil.[1] Convert to the Hydrochloride salt by adding 4M HCl in Dioxane to precipitate the solid.[1]

Route 2: Reductive Amination (Medicinal Chemistry)[1]

This route is preferred when the aldehyde (CAS 164520-98-3) is commercially available or when exploring analogs (e.g., varying the amine head group).[1]

Workflow Mechanism

The reaction proceeds through an in situ imine formation followed by selective reduction.[1][4]

Figure 2: Mechanistic flow of the reductive amination using Ammonium Acetate as the ammonia surrogate.[1]

Detailed Protocol

-

Reagents: 4-(Cyclopentyloxy)benzaldehyde (1.0 equiv), Ammonium Acetate (10.0 equiv), Sodium Cyanoborohydride (

, 1.2 equiv).[1] -

Solvent: Methanol (MeOH).[1]

-

Procedure:

-

Dissolve aldehyde and ammonium acetate in MeOH. Stir for 1 hour at RT to establish imine equilibrium.

-

Add

in one portion.[1] -

Stir for 12-16 hours at RT.

-

-

Workup: Acidify with 1N HCl (to pH < 2) to decompose excess hydride and hydrolyze residual imine. Wash with ether (removes neutral impurities).[1] Basify aqueous layer with NaOH (pH > 10) and extract with DCM.[1]

Comparative Data & Decision Matrix

When selecting a route, consider the following quantitative parameters:

| Parameter | Nitrile Route (Route 1) | Aldehyde Route (Route 2) |

| Step Count | 2 (Alkylation + Reduction) | 2 (Alkylation + Reductive Amination) |

| Atom Economy | High | Moderate (Loss of Boron/Acetate) |

| Safety Profile | High Risk: LAH handling required.[1] | Moderate Risk: Cyanide byproducts from |

| Purification | Acid/Base extraction usually sufficient.[1] | Chromatography often required to remove boron salts.[1] |

| Yield (Typical) | 75-85% | 60-75% |

| Cost | Low (Commodity reagents).[1] | Medium (Reductant cost).[1] |

Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signature must be confirmed (simulated data based on structural motifs):

-

1H NMR (400 MHz, DMSO-d6):

-

Mass Spectrometry (ESI+):

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for Route 2).

-

Organic Chemistry Portal. (n.d.).[1] Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

4-(cyclopentyloxy)benzylamine chemical properties

Technical Whitepaper: 4-(Cyclopentyloxy)benzylamine as a Pharmacophore Scaffold

Executive Summary

4-(Cyclopentyloxy)benzylamine (CAS: 864266-60-4) is a specialized primary amine intermediate used extensively in medicinal chemistry.[1][2][3] It serves as a critical "linker-pharmacophore" hybrid, combining a lipophilic cyclopentyl ether tail—which improves membrane permeability and fills hydrophobic pockets in target proteins—with a reactive benzylamine head group suitable for diverse conjugation chemistries. This guide details its physicochemical profile, optimized synthetic routes, and application in drug discovery, specifically within kinase and GPCR ligand design.

Physicochemical Profile

The addition of the cyclopentyl group significantly alters the properties of the parent benzylamine, shifting the molecule from a hydrophilic building block to a lipophilic scaffold component.

| Property | Value / Description | Notes |

| IUPAC Name | [4-(Cyclopentyloxy)phenyl]methanamine | |

| CAS Number | 864266-60-4 | Specific to the free base. |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Off-white solid or viscous oil | Low melting point solid; often handled as HCl salt. |

| pKa (Calculated) | ~9.1 (Amine) | Typical for benzylamines; protonated at physiological pH. |

| LogP (Estimated) | 2.4 – 2.8 | Significantly more lipophilic than benzylamine (LogP ~1.1). |

| Solubility | DMSO, Methanol, DCM | Limited water solubility as free base; soluble as HCl salt. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Synthetic Routes & Optimization

For research applications, purity and yield are paramount. Two primary routes are established: Reductive Amination (preferred for library synthesis) and Nitrile Reduction (preferred for scale-up).

Route A: The Reductive Amination Pathway (Recommended)

This route utilizes 4-(cyclopentyloxy)benzaldehyde (CAS: 164520-98-3) and is operationally simple, avoiding strong reducing agents like LiAlH₄.

Protocol: Synthesis from 4-Hydroxybenzaldehyde

-

Etherification (Step 1):

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Cyclopentyl bromide (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF (Dimethylformamide).

-

Conditions: Heat to 60–80°C for 4–6 hours.

-

Mechanism:[4][5][6][7] SN2 nucleophilic substitution.[8] The carbonate deprotonates the phenol, which attacks the alkyl bromide.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

-

-

Reductive Amination (Step 2):

-

Reagents: 4-(Cyclopentyloxy)benzaldehyde (Intermediate), Ammonium Acetate (excess, 10 eq), NaCNBH₃ or NaBH(OAc)₃ (1.5 eq).

-

Solvent: Methanol.[9]

-

Conditions: Stir at Room Temperature (RT) for 12–16 hours.

-

Critical Note: Use molecular sieves to sequester water and drive imine formation before reduction.

-

Route B: The Nitrile Reduction Pathway

Ideal for bulk synthesis where cost of reagents is a factor.

-

Precursor: 4-Hydroxybenzonitrile.

-

Step 1: Alkylation with cyclopentyl bromide (same as above).

-

Step 2: Reduction of the nitrile using LiAlH₄ in THF or Hydrogenation (Raney Ni/H₂).

Synthetic Logic Visualization

Figure 1: Comparative synthetic workflows. Route A (top) is preferred for lab-scale safety and ease.

Reactivity & Stability Profile

The molecule features two distinct reactive centers: the primary amine (nucleophile) and the ether linkage (stability determinant).

-

Nucleophilicity: The benzylamine nitrogen is highly nucleophilic, readily participating in amide couplings, sulfonylation, and reductive aminations. It is less sterically hindered than alpha-branched amines.

-

Ether Stability: The cyclopentyl ether is robust against basic conditions and mild acids. However, it can be cleaved by strong Lewis acids (e.g., BBr₃) or strong mineral acids (HI) at high temperatures, regenerating the phenol. This stability makes it an excellent "install-and-forget" motif during multi-step synthesis.

Reactivity Web

Figure 2: The primary amine serves as a versatile "warhead" for scaffold diversification.

Medicinal Chemistry Applications

The 4-(cyclopentyloxy)benzyl moiety is a privileged structure in drug design.

-

Lipophilic Space Filling: The cyclopentyl group acts as a "grease ball," filling hydrophobic pockets in enzymes (e.g., PDE4, Tyrosine Kinases) without the metabolic liability of a long alkyl chain. It is metabolically more stable than a simple ethyl/propyl chain due to the ring structure.

-

Solubility & Permeability: Compared to a methoxy group, the cyclopentyloxy group increases LogP, enhancing blood-brain barrier (BBB) penetration and cell membrane permeability.

-

Specific Examples:

-

PPAR Agonists: Used in the synthesis of PPARα/δ agonists for treating retinal disorders and metabolic syndrome. The ether tail mimics fatty acid chains recognized by the receptor.

-

Kinase Inhibitors: The benzylamine nitrogen often forms a critical hydrogen bond with the hinge region or the back-pocket of kinases (e.g., EGFR, VEGFR).

-

Handling & Safety

-

Hazards: Like most benzylamines, this compound is corrosive and causes skin/eye burns (H314). It is harmful if swallowed (H302).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base readily absorbs CO₂ from the air to form carbamates; conversion to the hydrochloride salt is recommended for long-term storage.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Compound Identification: 4-(Cyclopentyloxy)benzylamine. CAS No. 864266-60-4.[1][2][3] Sigma-Aldrich / Merck KGaA.

-

Precursor Data: 4-(Cyclopentyloxy)benzaldehyde. CAS No. 164520-98-3.[10] PubChem Compound Summary.

-

Synthetic Methodology (Analogous): Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Describes the reduction of 4-alkoxybenzonitriles). Molecules, 2022.[8][9][11]

-

Application in Drug Design: Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists. (Demonstrates the utility of the alkoxy-benzylamine scaffold). PMC, 2018.

-

Patent Literature: Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]... (T-5224 related compounds). US Patent 8093289B2.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(Cyclopentyloxy)benzylamine (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 3. CAS 864266-60-4 | 4630-1-1W | MDL MFCD09733523 | 4-(Cyclopentyloxy)benzylamine | SynQuest Laboratories [synquestlabs.com]

- 4. prepchem.com [prepchem.com]

- 5. Sciencemadness Discussion Board - p-hydroxybenzonitrile synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1488625A - A kind of method of synthesizing benzyloxyamine hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

structure elucidation of 4-(cyclopentyloxy)benzylamine

An In-depth Technical Guide to the Structure Elucidation of 4-(cyclopentyloxy)benzylamine

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement for advancing research and development. 4-(cyclopentyloxy)benzylamine represents a versatile scaffold, combining the structural features of a substituted benzylamine with a bulky, lipophilic cyclopentyl ether group. Such motifs are of significant interest to medicinal chemists, as they can modulate pharmacokinetic and pharmacodynamic properties. Benzylamine derivatives, for instance, are known to interact with various biological targets, including monoamine oxidase A (MAO-A).[1][2] The ether linkage, particularly with an alicyclic group, can enhance properties like metabolic stability and membrane permeability.

This guide provides a comprehensive, field-proven methodology for the unambiguous . We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices will be detailed, ensuring that the described workflow is a self-validating system for researchers, scientists, and drug development professionals.

Proposed Structure and Synthetic Strategy

A logical and efficient synthesis of the target compound informs the elucidation process by predicting potential impurities and side products. A common and reliable method for preparing benzylamines is the reductive amination of the corresponding aldehyde. In this case, 4-(cyclopentyloxy)benzaldehyde serves as the readily available precursor.[3][4]

The reaction proceeds via the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) to yield the primary amine.

Figure 1: Synthetic Pathway via Reductive Amination

Caption: Plausible synthesis from 4-(cyclopentyloxy)benzaldehyde.

This synthetic context is crucial. Incomplete reduction could leave residual aldehyde or imine, while over-alkylation is a possibility if other alkylating agents are present. Our analytical workflow must be able to confirm the presence of the target and the absence of these key potential impurities.

The Analytical Workflow: A Multi-Pronged Approach

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Rationale: The first and most fundamental question is the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, acting as a stringent filter for any proposed structure. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecule, allowing for clear observation of the protonated molecular ion, [M+H]⁺.

Expected Data: The molecular formula for 4-(cyclopentyloxy)benzylamine is C₁₂H₁₇NO. The expected monoisotopic mass can be calculated with high precision.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₇NO |

| Exact Mass | 191.13101 u |

| [M+H]⁺ (observed m/z) | 192.13829 u |

Fragmentation Analysis: Beyond the molecular ion, the fragmentation pattern provides direct evidence for the proposed connectivity. Key expected fragments include:

-

Loss of the cyclopentyl group: Cleavage of the ether C-O bond can lead to a fragment corresponding to the 4-hydroxybenzylamine cation.

-

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is prone to cleavage, often resulting in a tropylium-like ion if rearrangement occurs, or a fragment corresponding to the cyclopentyloxy-substituted benzyl cation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence or absence of specific functional groups.[5] For our target molecule, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-O bond of the ether, aromatic C-H bonds, and aliphatic C-H bonds. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is a critical piece of evidence confirming the complete reduction of the precursor aldehyde.

Expected Data:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Primary amines typically show two distinct bands in this region.[6] |

| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the presence of hydrogens on the benzene ring. |

| Aliphatic C-H | Stretch | 2850 - 3000 | From the cyclopentyl and benzylic CH₂ groups.[7] |

| Aromatic C=C | Stretch | 1500 - 1600 | Multiple bands are expected, characteristic of the benzene ring. |

| Ether (Ar-O-C) | Asymmetric Stretch | 1220 - 1260 | Phenyl alkyl ethers show a strong, characteristic absorbance here.[8][9] |

| Aromatic C-H | Out-of-Plane Bend | 810 - 850 | Strong band indicative of 1,4- (para) disubstitution on a benzene ring. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: If the sample is a liquid or oil, apply a small drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and label the key peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their types. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a good first choice, but if the amine protons exchange too rapidly or are not clearly visible, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to sharpen N-H signals.

¹H NMR Spectroscopy

Interpretation Strategy: The structure has several distinct proton environments. The para-substituted aromatic ring will present as a classic AA'BB' system (appearing as two doublets). The protons on the carbon adjacent to the ether oxygen (the cyclopentyl methine) and the benzylic protons will be shifted downfield due to the electron-withdrawing effects of the oxygen and the aromatic ring, respectively.[9]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| a | Ar-H | 2H | Doublet | 7.2 - 7.3 | Protons ortho to the CH₂NH₂ group. |

| b | Ar-H | 2H | Doublet | 6.8 - 6.9 | Protons ortho to the ether oxygen, shielded by its lone pairs. |

| c | O-CH | 1H | Multiplet | 4.7 - 4.8 | Methine proton on the cyclopentyl ring, deshielded by the ether oxygen. |

| d | Ar-CH₂ -N | 2H | Singlet | 3.8 - 3.9 | Benzylic protons adjacent to the amine. |

| e | Cyclopentyl-CH₂ | 6H | Multiplet | 1.6 - 2.0 | Methylene protons on the cyclopentyl ring. |

| f | Cyclopentyl-CH₂ | 2H | Multiplet | 1.5 - 1.6 | Methylene protons on the cyclopentyl ring (β to oxygen). |

| g | NH₂ | 2H | Broad Singlet | 1.5 - 2.5 | Amine protons; chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy

Interpretation Strategy: The number of signals in the proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. The carbons attached to heteroatoms (oxygen and nitrogen) and the aromatic carbons will be the most downfield.[8]

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Label | Carbon | Approx. δ (ppm) | Rationale |

| 1 | Ar-C -O | 158 - 159 | Aromatic quaternary carbon attached to the highly electronegative oxygen. |

| 2 | Ar-C -CH₂ | 134 - 135 | Aromatic quaternary carbon attached to the benzyl group. |

| 3 | Ar-C H | 128 - 129 | Aromatic methine carbons ortho to the CH₂NH₂ group. |

| 4 | Ar-C H | 115 - 116 | Aromatic methine carbons ortho to the ether oxygen. |

| 5 | O-C H | 80 - 81 | Cyclopentyl methine carbon, significantly deshielded by oxygen. |

| 6 | Ar-C H₂-N | 45 - 46 | Benzylic carbon attached to nitrogen. |

| 7 | Cyclopentyl-C H₂ | 32 - 33 | Cyclopentyl methylene carbons (α to the methine). |

| 8 | Cyclopentyl-C H₂ | 24 - 25 | Cyclopentyl methylene carbon (β to the methine). |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure proper shimming to obtain sharp peaks and symmetrical lineshapes.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

(Optional) 2D NMR: If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate directly attached protons and carbons.

Data Synthesis and Final Confirmation

The structure of 4-(cyclopentyloxy)benzylamine is confirmed by the collective agreement of all analytical data:

-

HRMS establishes the correct elemental formula, C₁₂H₁₇NO, with high accuracy.

-

IR Spectroscopy confirms the presence of a primary amine (N-H stretches), an aromatic ether (strong Ar-O-C stretch), and a para-substituted benzene ring (C-H bend), while crucially showing the absence of a carbonyl group from the starting material.

-

¹H and ¹³C NMR provide the definitive map. The number of signals, their chemical shifts, integrations (for ¹H), and multiplicities perfectly match the proposed structure. The AA'BB' pattern in the ¹H NMR confirms para-substitution, and the distinct signals for the benzylic, methine, and methylene groups are all found in their expected regions.

This rigorous, multi-technique approach, where each piece of data corroborates the others, provides an unassailable confirmation of the molecular structure, meeting the high standards required for research and drug development.

References

-

Silverman, R. B., & Waske, P. A. (1999). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 38(41), 13523-13534. [Link]

-

Fiveable. (2025). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

-

Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

-

Journal of Chemical & Engineering Data. (2025). Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods. ACS Publications. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

PubMed. (1999). Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Link]

-

MDPI. (2021). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

ResearchGate. (n.d.). IR Spectrum of the Compound. [Link]

-

PubChem. (n.d.). 4-chloro-N-cyclopentylbenzylamine. [Link]

-

ResearchGate. (2024). Figure 2. (a) Hyperpolarized 13 C NMR spectrum of benzylamine without 1... [Link]

-

ScienceDirect. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl)benzoxazole. [Link]

-

NIST. (n.d.). Benzylamine, TMS derivative. In NIST Chemistry WebBook. [Link]

-

MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

PubChem. (n.d.). N-benzylcyclopentanamine. [Link]

-

MDPI. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

Wikipedia. (n.d.). Benzylamine. [Link]

-

SpectraBase. (n.d.). 4-(.alpha.-L-Rhamnosyloxy)benzylamine. [Link]

-

Royal Society of Chemistry. (2021). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

-

PubChem. (n.d.). (Cyclopentyloxy)benzene. [Link]

-

PubChemLite. (2026). 4-(cyclopentyloxy)benzene-1-sulfonamide (C11H15NO3S). [Link]

-

Organic Syntheses. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]

-

PrepChem.com. (n.d.). Preparation of benzylamine. [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. [Link]

-

University of Bristol. (n.d.). Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information. [Link]

-

FooDB. (2010). Showing Compound Benzylamine (FDB012059). [Link]

-

Open Access LMU. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Technical Deep Dive: 4-(Cyclopentyloxy)benzylamine Scaffolds in Drug Design

Executive Summary

This technical guide analyzes the 4-(cyclopentyloxy)benzylamine moiety, a critical pharmacophore in medicinal chemistry. Historically derived from the structure-activity relationship (SAR) studies of Rolipram , this scaffold is primarily utilized to target Phosphodiesterase 4 (PDE4) enzymes.

The cyclopentyloxy group acts as a lipophilic "head" that occupies the hydrophobic Q2 pocket of the PDE4 active site, while the benzylamine core serves as a metabolically stable bioisostere to the traditional benzamide linkage. This guide details the synthesis, mechanistic rationale, and experimental validation of these derivatives.

Mechanistic Rationale: The Hydrophobic Clamp

The therapeutic value of 4-(cyclopentyloxy)benzylamine derivatives lies in their ability to inhibit PDE4, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP).

Structural Pharmacology

-

The Cyclopentyloxy Tail: Unlike a simple methoxy group, the bulky cyclopentyl ether forms extensive Van der Waals interactions within the specific hydrophobic clamp (Q2 pocket) of the PDE4 catalytic domain. This interaction is critical for selectivity against other PDE isoforms.

-

The Benzylamine Linker: First-generation inhibitors (e.g., Piclamilast) utilized a benzamide linkage. The benzylamine analog replaces the carbonyl oxygen with a methylene group (

). This modification reduces susceptibility to hydrolysis by amidases, improving plasma half-life while maintaining the spatial orientation required for hydrogen bonding with the invariant glutamine (Gln369) in the active site.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PDE4 inhibition by these derivatives, leading to anti-inflammatory outcomes.

Caption: Mechanism of Action: PDE4 inhibition prevents cAMP hydrolysis, activating PKA/CREB signaling to suppress inflammatory cytokines.[1][2][3][4]

Chemical Synthesis & Protocols

The synthesis of 4-(cyclopentyloxy)benzylamine derivatives typically proceeds via a two-stage convergent route: Williamson Ether Synthesis followed by Reductive Amination .

Stage 1: Synthesis of 4-(Cyclopentyloxy)benzaldehyde

This intermediate creates the hydrophobic tail.

-

Reagents: 4-Hydroxybenzaldehyde, Cyclopentyl bromide,

, DMF. -

Protocol:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).

-

Add anhydrous

(2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide anion. -

Add cyclopentyl bromide (1.2 eq) dropwise.

-

Heat to 80°C for 12 hours.

-

Self-Validation (TLC): Monitor disappearance of starting phenol (Rf ~0.2 in 20% EtOAc/Hex) and appearance of product (Rf ~0.6). Note: The product spot should be UV active but not stain with FeCl3 (loss of phenol).

-

Stage 2: Reductive Amination (The Benzylamine Core)

This step installs the amine functionality.

-

Reagents: 4-(Cyclopentyloxy)benzaldehyde, Primary Amine (

), Sodium Triacetoxyborohydride ( -

Step-by-Step Protocol:

-

Imine Formation:

-

In a flame-dried flask, combine 4-(cyclopentyloxy)benzaldehyde (1.0 mmol) and the target amine (1.1 mmol) in DCE (5 mL).

-

Add catalytic acetic acid (1 drop) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: 1H NMR of an aliquot should show the disappearance of the aldehyde proton (

9.8 ppm) and appearance of the imine proton (

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(1.5 mmol) in portions. Why -

Warm to RT and stir overnight (12h).

-

-

Workup:

-

Quench with saturated aqueous

.[5] -

Extract with DCM (3x). Wash organics with brine.

-

Dry over

and concentrate.

-

Experimental Workflow Diagram

Caption: Convergent synthesis route ensuring high yield and selectivity for the secondary amine product.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the ether tail and the linker, derived from composite PDE4 inhibition studies.

| Compound Variant | R1 (Ether Tail) | Linker Type | PDE4 IC50 (µM) | LogP (Lipophilicity) | Metabolic Stability |

| Reference (Rolipram) | Cyclopentyloxy | Pyrrolidinone | ~1.0 | 2.6 | Low (Hydrolysis) |

| Analog A | Methoxy | Benzylamine | > 10.0 | 1.8 | High |

| Analog B | Benzyloxy | Benzylamine | 2.5 | 3.9 | High |

| Target Scaffold | Cyclopentyloxy | Benzylamine | 0.1 - 0.5 | 3.2 | High |

| Analog C | Cyclopentyloxy | Benzamide | 0.05 | 3.0 | Moderate |

Analysis:

-

Potency: The cyclopentyloxy group (Target Scaffold) provides a ~20-fold increase in potency compared to the methoxy analog (Analog A) due to optimal filling of the Q2 hydrophobic pocket.

-

Stability: While the benzamide (Analog C) is slightly more potent due to the rigidity of the carbonyl H-bond acceptor, the benzylamine (Target Scaffold) offers superior metabolic stability, making it a better candidate for oral bioavailability in early-stage drug discovery.

Validation & Quality Control

To ensure scientific integrity, the following analytical signatures must be verified for the final 4-(cyclopentyloxy)benzylamine derivative:

-

1H NMR (CDCl3, 400 MHz):

-

Cyclopentyl Methine: Multiplet at

4.7–4.8 ppm (1H). -

Benzylic Methylene: Singlet or broad doublet at

3.7–3.9 ppm (2H). Crucial: This confirms the reduction of the imine/carbonyl. -

Aromatic Protons: Two doublets (AA'BB' system) at

6.8 and 7.2 ppm.

-

-

Mass Spectrometry (ESI+):

-

Observe

peak corresponding to the molecular weight. -

Common fragmentation: Loss of the cyclopentyl group (

) is often observed in high-energy collisions.

-

References

-

SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery. [Link][6]

-

Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[7] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry. [Link][7]

-

Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Royal Society of Chemistry (Green Chemistry). [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. National Institutes of Health (NIH). [Link]

-

Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for the Synthesis of 4-(Cyclopentyloxy)benzylamine: A Process Chemistry Perspective

Executive Summary

The synthesis of 4-(cyclopentyloxy)benzylamine represents a critical transformation in the development of phosphodiesterase 4 (PDE4) inhibitors and various GPCR ligands.[1][2] While the molecule appears structurally simple, the selection of starting materials dictates the impurity profile, scalability, and safety of the final process.[1]

This technical guide evaluates the two primary retrosynthetic disconnections for this target. It recommends the Nitrile Reduction Route as the primary process pathway due to its superior selectivity for primary amines, avoiding the secondary amine impurities common in reductive aminations of aldehydes.[1]

Key Technical Specifications

| Parameter | Target Specification |

| Target Molecule | 4-(Cyclopentyloxy)benzylamine |

| Primary Precursor | 4-Hydroxybenzonitrile (CAS 767-00-0) |

| Alkylating Agent | Cyclopentyl Bromide (CAS 137-43-9) |

| Key Intermediate | 4-(Cyclopentyloxy)benzonitrile |

| Preferred Reduction | Lithium Aluminum Hydride ( |

Retrosynthetic Logic & Pathway Selection[1][3][5]

The synthesis hinges on the order of operations: establishing the ether linkage and constructing the amine.[1]

Pathway A: The Nitrile Route (Recommended)[1]

-

Logic: Alkylation of a phenol-nitrile followed by reduction.[2][3][4]

-

Advantage: Nitriles reduce cleanly to primary amines (

) without over-alkylation.[2][3][4] -

Scalability: High.[2][4] The intermediate nitrile is crystalline and stable.[4][5]

Pathway B: The Aldehyde Route (Alternative)[1]

-

Logic: Alkylation of 4-hydroxybenzaldehyde followed by reductive amination.[2][3][4]

-

Advantage: Useful if the aldehyde is required for diverse library synthesis (e.g., varying the amine component).[1]

-

Risk: Reductive amination with ammonia often yields secondary amine dimers (

) as major byproducts.[2][3][4]

Figure 1: Retrosynthetic decision tree highlighting the divergence between the Nitrile and Aldehyde pathways.

Step 1: Etherification (The Foundation)[1]

The first critical quality attribute (CQA) is the complete conversion of the phenol to the ether.[1] Residual phenol is difficult to separate from the amine product later.[2][4]

Starting Material Selection

| Reagent | CAS | MW | Role | Hazard Note |

| 4-Hydroxybenzonitrile | 767-00-0 | 119.12 | Scaffold | Irritant |

| Cyclopentyl Bromide | 137-43-9 | 149.03 | Electrophile | Flammable, Lachrymator |

| Potassium Carbonate | 584-08-7 | 138.21 | Base | Irritant (Dust) |

| DMF (Anhydrous) | 68-12-2 | 73.09 | Solvent | Reprotoxic |

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-(cyclopentyloxy)benzonitrile.

-

Setup: Charge a 3-neck round-bottom flask with 4-hydroxybenzonitrile (1.0 equiv) and

(2.0 equiv). -

Solvent: Add anhydrous DMF (5 mL/mmol). Note: Acetone can be used but requires longer reflux times due to lower boiling point.

-

Addition: Add cyclopentyl bromide (1.2 equiv) dropwise at room temperature.

-

Causality: A slight excess of alkyl halide drives the reaction to completion, ensuring no phenolic starting material remains.[1]

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour mixture into ice water. The product should precipitate as a white/off-white solid.[3][4] Filter, wash with water, and dry.[1][6][7]

Step 2: Nitrile Reduction (The Transformation)[1][10]

This step converts the nitrile to the primary amine.[8] Lithium Aluminum Hydride (LAH) is the standard for laboratory scale due to its reliability. For kilogram scale, catalytic hydrogenation (Raney Nickel, 50 psi

Reagent Profile

| Reagent | Role | Critical Consideration |

| Reducing Agent | Reacts violently with water.[2][3][9][4] Use dry THF.[4] | |

| THF (Stabilized) | Solvent | Must be peroxide-free and anhydrous.[3][4] |

| Rochelle's Salt | Workup Aid | Essential for breaking Al-emulsions.[2][3][4] |

Experimental Protocol (LAH Method)

Objective: Synthesis of 4-(cyclopentyloxy)benzylamine.

-

Preparation: In an oven-dried flask under Argon, suspend

(2.0 equiv) in anhydrous THF (10 mL/g LAH). Cool to 0°C .[2][4][10] -

Addition: Dissolve 4-(cyclopentyloxy)benzonitrile (1.0 equiv) in THF and add dropwise to the LAH suspension.

-

Reaction: Warm to room temperature, then reflux for 3–12 hours.

-

Fieser Workup (Critical Step):

-

Isolation: Filter the white solid. Dry the filtrate (

) and concentrate to yield the amine oil/solid.[1]

Figure 2: Operational workflow for the synthesis, emphasizing the Quality Control (QC) point between steps.

Alternative Route: Reductive Amination[5]

If the aldehyde (4-(cyclopentyloxy)benzaldehyde, CAS 164520-98-3) is chosen (e.g., for parallel synthesis of multiple amine analogs), utilize the Ammonium Acetate/Cyanoborohydride method to minimize dimerization.[1][2][3]

-

Protocol: Aldehyde (1 eq) +

(10 eq) + -

Warning: Even with excess ammonia, 5–10% secondary amine impurity is common.[1][4] Purification via chromatography is almost always required, unlike the Nitrile route which often yields pure material after extraction.[1]

Safety & Handling

-

Cyclopentyl Bromide: Flammable liquid (Flash point ~35°C).[2][4] Handle in a fume hood. It is an alkylating agent; avoid skin contact.[2][4]

-

Lithium Aluminum Hydride: Pyrophoric hazard.[2][4] Ensure a Class D fire extinguisher is available.[2][4] Never use

extinguishers on hydride fires.[4] -

Waste Disposal: The aqueous layer from the etherification contains DMF and bromide salts.[2][4] The solid residue from LAH workup contains lithium aluminates and should be quenched fully before disposal.

References

-

Etherification Conditions

- Source: Patent WO2008076225 (Synthesis of PDE4 inhibitors).

- Context: Describes the alkylation of 4-hydroxybenzonitrile with cycloalkyl bromides using in DMF.

-

[1]

-

Nitrile Reduction (LAH Protocol)

-

Fieser Workup Method

-

Physical Data (Starting Materials)

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. prepchem.com [prepchem.com]

- 3. 4-BENZYLOXYBENZONITRILE CAS#: 52805-36-4 [chemicalbook.com]

- 4. 1-Bromo-4-(cyclopentyloxy)benzene | 30752-30-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - p-hydroxybenzonitrile synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 9. chemscene.com [chemscene.com]

- 10. Workup [chem.rochester.edu]

Methodological & Application

Application Note: Scalable Synthesis of 4-(Cyclopentyloxy)benzylamine via Selective Reductive Amination

Abstract & Strategic Overview

The 4-(cyclopentyloxy)benzylamine moiety is a critical pharmacophore in medicinal chemistry, frequently serving as a "privileged structure" in GPCR ligands, kinase inhibitors, and antifungal agents. Its synthesis, however, presents a classic challenge in organic process development: the selective formation of a primary amine from an aldehyde without over-alkylation to the secondary amine (dimer).

This Application Note details a robust, self-validating protocol for the direct reductive amination of 4-(cyclopentyloxy)benzaldehyde using ammonium acetate (

Key Technical Advantages

-

Chemo-selectivity: Utilizes the differing reduction potentials of aldehydes vs. iminium ions at pH 6–7.

-

Dimer Suppression: Employs a specific stoichiometric excess of ammonium acetate (10–15 eq) to kinetically favor the primary imine.

-

Purification Logic: Features a "Self-Cleaning" Acid/Base extraction workup that eliminates neutral impurities without chromatography.

Retrosynthetic Logic & Mechanism

The transformation relies on the in situ generation of an iminium species. The success of this reaction hinges on the equilibrium between the aldehyde and the ammonia source.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow of reductive amination. Note the critical suppression of the secondary amine pathway (dotted red line) by maintaining high ammonia concentration.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Ammonium Acetate | 10–15 Equivalents | Drives the equilibrium toward the imine; statistically prevents the product amine from reacting with remaining aldehyde. |

| Reducing Agent | Unlike | |

| Solvent System | Methanol (Anhydrous) | Solubilizes the polar ammonium salts while dissolving the lipophilic aldehyde. |

| Temperature | 20–25 °C | Higher temperatures promote dimerization and polymerization. |

| Reaction Time | 12–24 Hours | Slow kinetics of imine formation require extended equilibration time. |

Detailed Experimental Protocol

Reagents & Equipment[2]

-

Precursor: 4-(Cyclopentyloxy)benzaldehyde (1.0 eq)

-

Amine Source: Ammonium Acetate (

), dried (15.0 eq) -

Reductant: Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Methanol (HPLC Grade, dried over 3Å sieves)

-

Quench: Conc. HCl and NaOH pellets

-

Safety: Fume hood (Cyanide hazard), Bleach bath for waste.

Step-by-Step Methodology

Step 1: Imine Equilibration (The "Leuckart" Phase)

-

Charge a flame-dried round-bottom flask with 4-(cyclopentyloxy)benzaldehyde (e.g., 5.0 g, 26.3 mmol).

-

Add Methanol (50 mL) and stir until fully dissolved.

-

Add Ammonium Acetate (30.4 g, 394 mmol, 15 eq) in a single portion.

-

Note: The reaction is endothermic; the temperature may drop slightly.

-

-

Stir the mixture vigorously at Room Temperature (RT) for 30 minutes .

-

Insight: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced, maximizing selectivity.

-

Step 2: Selective Reduction

-

Carefully add Sodium Cyanoborohydride (2.48 g, 39.4 mmol, 1.5 eq) in small portions over 10 minutes.

-

Caution: Evolution of

gas is minimal, but ensure proper venting.

-

-

Seal the flask under a nitrogen atmosphere and stir at RT for 18–24 hours .

-

Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%

). The aldehyde spot (

-

Step 3: Quench and Acid/Base Workup

This specific workup is designed to remove the excess ammonium salts and neutral organic impurities (unreacted aldehyde).

Caption: Purification logic flow.[1][2][3] The "Acid Wash" step is critical for removing non-basic impurities.

-

Acidification: Cool the mixture to 0°C. Slowly add concentrated HCl until pH < 2.

-

Safety: This destroys residual hydride and liberates HCN (trace). Must be done in a high-efficiency hood.

-

-

Solvent Swap: Concentrate the mixture on a rotary evaporator to remove Methanol. The residue will be a wet slurry.

-

Partition: Dissolve the residue in Water (50 mL). Wash this acidic aqueous phase with Diethyl Ether or DCM (2 x 30 mL).

-

Purpose: These organic washes remove unreacted aldehyde and neutral byproducts. The product remains in the water as the hydrochloride salt.

-

-

Basification: Adjust the aqueous layer to pH > 12 using solid NaOH pellets or 10M NaOH solution. The solution will become cloudy as the free amine precipitates/oils out.

-

Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate.

Salt Formation (Optional but Recommended)

The free base is an oil that oxidizes over time. Converting to the HCl salt creates a stable solid.

-

Dissolve the free base in minimal Ethanol.

-

Add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in Dioxane.

-

Add Diethyl Ether to precipitate the white solid. Filter and dry.[4][5]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Significant Dimer Formation | Ammonia concentration too low. | Increase |

| Reaction Stalls | pH drifted too high (basic). | Add small amount of Acetic Acid to buffer pH to 5–6. |

| Low Yield | Product lost during acid wash. | Ensure the aqueous phase is strongly acidic (pH < 2) before the organic wash. |

| Residual Cyanide | Incomplete quench. | Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal. |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

-

Dangerfield, E. M., et al. (2010). Selective Preparation of Primary Amines via Reductive Amination.[6][7] The Journal of Organic Chemistry, 75(16), 5470–5477. Link

-

Sigma-Aldrich. Sodium cyanoborohydride Safety Data Sheet (SDS). Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. chemistry.osu.edu [chemistry.osu.edu]

- 5. research.uga.edu [research.uga.edu]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

Application Note: High-Throughput Parallel Synthesis Using 4-(Cyclopentyloxy)benzylamine

Abstract

This technical guide details the strategic application of 4-(cyclopentyloxy)benzylamine (CBA) in parallel synthesis workflows. As a "privileged structure" in medicinal chemistry, the 4-cyclopentyloxy motif—common in phosphodiesterase 4 (PDE4) inhibitors and anti-inflammatory agents—provides critical lipophilicity and metabolic stability. This note provides validated protocols for amide coupling, reductive amination, and urea formation, utilizing scavenger resin methodologies to ensure high purity without chromatographic separation.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

The Molecule

4-(Cyclopentyloxy)benzylamine is a primary benzylic amine characterized by a lipophilic ether tail.

-

Core Function: Primary Nucleophile (

). -

Pharmacophore Utility: The cyclopentyl ether mimics the hydrophobic interactions found in the active sites of cAMP-specific phosphodiesterases (e.g., Rolipram analogs) and various kinase inhibitors.

-

Solubility: The aliphatic ring significantly enhances solubility in non-polar organic solvents (DCM, DCE) compared to methoxy analogs, facilitating solution-phase parallel synthesis.

Strategic Application in Library Design

In Structure-Activity Relationship (SAR) exploration, CBA serves as a "terminal capper." Its inclusion in a library matrix targets:

-

LogP Modulation: Increases lipophilicity to improve membrane permeability.

-

Metabolic Stability: The cyclopentyl group is generally more resistant to O-dealkylation than simple methyl/ethyl ethers.

Protocol 1: Amide Library Generation (Solution Phase)

Methodology: HATU-mediated coupling with Polymer-Supported (PS) Scavenger Workup. Objective: Synthesize a 96-member amide library by reacting CBA with diverse carboxylic acids.

Scientific Logic (The "Why")

Standard aqueous workups are bottlenecks in parallel synthesis. We utilize Polymer-Supported Trisamine (PS-Trisamine) to chemically sequester excess electrophiles (acids/acyl chlorides) and PS-Isocyanate to sequester excess nucleophiles, depending on the limiting reagent.

-

Chosen Route: Excess Acid + Limiting Amine (CBA).

-

Scavenger: PS-Trisamine (sequesters unreacted acid).

-

Self-Validating Step: If the amine is the limiting reagent, complete conversion ensures no starting amine remains. The resin removes the excess acid, leaving only the pure amide in solution.

Materials

-

Amine: 4-(cyclopentyloxy)benzylamine (0.1 M in DMF).

-

Acids: Diverse carboxylic acid set (0.2 M in DMF).

-

Coupling Agent: HATU (0.2 M in DMF).

-

Base: DIPEA (0.5 M in DMF).

-

Scavenger Resin: PS-Trisamine (Loading: ~4.0 mmol/g).

Step-by-Step Protocol

-

Reaction Assembly: In a 96-well deep-well block, dispense:

-

100 µL Carboxylic Acid solution (20 µmol, 2.0 equiv).

-

100 µL HATU solution (20 µmol, 2.0 equiv).

-

50 µL DIPEA solution (25 µmol, 2.5 equiv).

-

Incubate 5 mins for activation.

-

100 µL CBA solution (10 µmol, 1.0 equiv).

-

-

Agitation: Seal block and shake at 600 rpm for 16 hours at RT.

-

Scavenging (The Purification):

-

Add PS-Trisamine resin (approx. 40 mg, ~5 equiv relative to excess acid) to each well.

-

Add PS-Isocyanate (approx. 20 mg) to scavenge any trace unreacted amine (optional polish).

-

Shake for 6 hours.

-

-

Isolation:

-

Filter the reaction mixture through a fritted filter plate into a pre-weighed collection plate.

-

Wash resin with 200 µL DCM.

-

Evaporate solvent (Genevac or SpeedVac).

-

Workflow Diagram

Figure 1: Self-validating scavenger workflow. Impurities are chemically bound to the solid phase, ensuring only product flows through.

Protocol 2: Reductive Amination (One-Pot)

Methodology: Sodium Triacetoxyborohydride (STAB) mediated alkylation. Objective: Synthesize secondary amines by reacting CBA with diverse aldehydes.

Scientific Logic

STAB is the reagent of choice for parallel synthesis because it is mild and does not reduce aldehydes/ketones significantly in the absence of an amine, nor does it require anhydrous conditions (unlike

-

Solvent System: 1,2-Dichloroethane (DCE) is preferred over MeOH to prevent imine hydrolysis and ensure solubility of the lipophilic CBA.

-

Acid Catalyst: Acetic acid promotes iminium ion formation, the active species reduced by STAB.

Step-by-Step Protocol

-

Imine Formation:

-

Dispense Aldehyde (20 µmol, 1.0 equiv) in DCE (200 µL).

-

Add CBA (20 µmol, 1.0 equiv) in DCE (200 µL).

-

Add Acetic Acid (2.0 equiv).

-

Shake for 1 hour at RT (allow equilibrium).

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) as a solid or slurry in DCE (30 µmol, 1.5 equiv).

-

Note: Do not use NaCNBH3 due to toxicity and cyanide waste issues in high-throughput environments.

-

Shake for 16–24 hours.

-

-

Quench & Workup:

-

Add 10% aq. NaHCO3 (200 µL) to quench.

-

Phase separate using a hydrophobic frit or liquid-liquid extraction robot.

-

Collect organic phase and concentrate.

-

Data Summary & Troubleshooting

Reagent Compatibility Table

| Reaction Type | Reagent | Equiv | Scavenger Resin | Purpose |

| Amide Coupling | HATU | 1.2 - 2.0 | PS-Trisamine | Removes excess Acid/HATU byproducts |

| Amide Coupling | Acid Chloride | 1.5 | PS-Trisamine | Removes excess Acid Chloride |

| Reductive Amination | STAB | 1.5 | PS-TsNHNH2 | Removes unreacted Aldehyde |

| Urea Formation | Isocyanate | 1.1 | PS-Trisamine | Removes excess Isocyanate |

Troubleshooting Guide

-

Precipitation: The HCl salt of CBA may precipitate in pure DCM. Solution: Use a 10% DMF/DCM mixture or free-base the amine prior to use by washing with 1M NaOH.

-

Incomplete Coupling: Steric hindrance from the ortho-positions of the carboxylic acid partner. Solution: Switch to microwave irradiation (60°C, 10 min) or use T3P (Propylphosphonic anhydride) as the coupling agent.

QC & Validation: Mass-Directed Prep HPLC

For libraries >96 compounds, "Blind" synthesis is risky. A subset (10%) should be validated via LC-MS.

Standard Gradient for CBA-Derivatives:

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4.5 minutes.

-

Detection: UV (254 nm) + ESI (Positive Mode).

-

Note: The cyclopentyloxy group is a strong chromophore/lipophile; expect retention times to shift significantly later compared to methoxy-benzyl analogs.

References

-

Chemical Identity & Properties

-

Reductive Amination Protocols

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

[Link]

-

Solid-Supported Scavenger Resins

-

Parallel Synthesis Methodology

- Dörwald, F. Z. Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.

-

[Link]

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 4-(Cyclopentyloxy)benzylamine

Abstract and Strategic Overview

4-(Cyclopentyloxy)benzylamine is a valuable primary amine building block in medicinal chemistry and materials science, often incorporated into larger molecules to enhance lipophilicity and modulate biological activity. This application note provides a comprehensive, field-tested guide for the gram-scale synthesis of this key intermediate. The presented strategy is designed for scalability, robustness, and high fidelity, prioritizing commercially available starting materials and well-understood, reliable chemical transformations.

The selected synthetic pathway involves a two-step sequence:

-

Williamson Ether Synthesis: Formation of the cyclopentyl ether linkage by reacting 4-hydroxybenzaldehyde with a suitable cyclopentyl halide. This classical SN2 reaction is highly efficient and industrially proven.[1][2][3]

-

Reductive Amination: Conversion of the intermediate aldehyde, 4-(cyclopentyloxy)benzaldehyde, to the target primary amine using ammonia as the nitrogen source and sodium borohydride as a mild and selective reducing agent.[4][5][6]

This approach avoids the potential complications of protecting group chemistry that might be required if the ether linkage were formed on a pre-existing 4-hydroxybenzylamine scaffold.[7][8][9][10] Each stage of the protocol has been optimized to ensure high yield and purity, with detailed guidance on reaction execution, work-up, purification, and analytical characterization.

Diagram 1: High-level workflow for the two-step synthesis.

Part I: Synthesis of 4-(Cyclopentyloxy)benzaldehyde via Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][11] In this step, the phenolic proton of 4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group to form the desired ether bond. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide, thereby accelerating the reaction rate.[11]

Quantitative Data Summary

| Reagent | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |

| 4-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.89 | 1.0 |

| Cyclopentyl Bromide | 149.04 | 14.65 g (10.9 mL) | 98.26 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.98 g | 122.83 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (10.0 g, 81.89 mmol) and anhydrous potassium carbonate (16.98 g, 122.83 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Begin vigorous stirring to create a fine suspension. Add cyclopentyl bromide (10.9 mL, 98.26 mmol) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 70 °C using a heating mantle and stir for 16-20 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system (disappearance of the starting material, Rf ≈ 0.2; appearance of the product, Rf ≈ 0.6).

-

Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.

-

Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 200 mL) and brine (1 x 200 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

-

Purification: While the crude product is often of sufficient purity for the next step, it can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary. A typical isolated yield is 90-95%.

Part II: Synthesis of 4-(Cyclopentyloxy)benzylamine via Reductive Amination

Mechanistic Rationale

Reductive amination is a highly effective method for converting aldehydes and ketones into amines.[5][12] The reaction proceeds in two stages within the same pot:

-

Imine Formation: The aldehyde carbonyl is attacked by the ammonia nucleophile to form a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base).

-

Reduction: A selective reducing agent, sodium borohydride (NaBH₄), is introduced. NaBH₄ is capable of reducing the C=N double bond of the imine to the corresponding amine but is slow to reduce the starting aldehyde under these conditions, which prevents the formation of the corresponding alcohol as a major byproduct.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Synthesis [organic-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybenzylamine | CAS 696-60-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. PubChemLite - 4-hydroxybenzylamine (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

Application Note: High-Purity Isolation of 4-(cyclopentyloxy)benzylamine via Flash Chromatography

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the purification of 4-(cyclopentyloxy)benzylamine (CAS: 105560-61-2), a common intermediate in the synthesis of PDE4 inhibitors (e.g., Rolipram analogs) and antifungal agents.[1]

The Challenge: Purifying this molecule presents a classic "push-pull" chromatographic problem:

-

The "Pull" (Retention): The primary amine (

) is highly basic ( -

The "Push" (Solubility): The cyclopentyloxy group adds significant lipophilicity compared to simple methoxy analogs, altering its solubility profile and requiring careful solvent balancing to prevent co-elution with non-polar byproducts.[2]

The Solution: This protocol prioritizes a modified mobile phase strategy on standard silica to suppress silanol ionization, coupled with a critical acid-base extraction pre-treatment to maximize column loadability.[2]

Pre-Chromatography: The Acid-Base "Filter"[4]

CRITICAL STEP: Do not load the crude reaction mixture directly onto the column if it contains significant non-amine impurities (e.g., unreacted aldehyde, reducing agents). An acid-base extraction is more efficient than chromatography for removing neutral organic impurities.[2][1]

Workflow Diagram: Acid-Base Purification Logic

Figure 1: Acid-Base Extraction Workflow.[2][1] This step removes >90% of non-basic impurities before the column.

Chromatographic Protocol: Standard Silica (Modified)

If the acid-base workup yields insufficient purity (<95%), or if the synthesis route precludes aqueous extraction, use this flash chromatography method.

A. Stationary Phase Selection

-

Alternative: Amine-functionalized silica (eliminates need for mobile phase modifier, but higher cost).[2][1]

B. Mobile Phase Strategy

Standard solvents (Hexane/EtOAc) will cause the amine to streak.[2] You must use a Basic Modifier .[2][1]

-

Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

in -

Role of Modifier: The modifier saturates the acidic silanol sites on the silica surface, preventing the target amine from "sticking."

Recommended Solvent Systems

| System | Composition (v/v) | Application | Pros/Cons |

| System A (Preferred) | DCM : MeOH : | 95 : 5 : 0.5 | Excellent solubility.[2][1] |

| System B (Alternative) | DCM : MeOH : TEA | 95 : 5 : 1 | TEA is easier to mix than aqueous ammonia but harder to remove (high bp).[2][1] |

| System C (Lipophilic) | Hexane : EtOAc : TEA | Gradient + 1% TEA | Best for separating non-polar impurities.[2][1] Harder to elute the free amine.[2] |

C. Step-by-Step Protocol (System A)

-

Column Pre-Treatment (The "Neutralization" Wash):

-

Prepare a slurry of silica in DCM containing 1% TEA .

-

Pour the column and flush with 2 column volumes (CV) of this buffer.

-

Why: This pre-saturates the silica.[2] If you skip this, the first few milligrams of your product will be sacrificed to coat the silica active sites.

-

-

Sample Loading:

-

Elution Gradient:

-

Fraction Collection:

Visualization & Analysis

The 4-(cyclopentyloxy)benzylamine molecule has two distinct "handles" for detection.

A. TLC Method[1][2][9][10][11][12][13][14][15][16]

-

Plate: Silica Gel 60

.[2][1] -

Mobile Phase for TLC: DCM : MeOH :

(90:10:1).[2][1]-

Note: Without

in the TLC jar, the spot will stay at the baseline (

-

B. Detection Modes

-

UV (254 nm): The aromatic ring absorbs strongly.[2] This is non-destructive.

-

Ninhydrin Stain (Specific):

Mechanism of Interaction Diagram

Figure 2: Competitive binding mechanism. The modifier (TEA) outcompetes the target amine for acidic silanol sites, ensuring a tight elution band.

Post-Purification Handling (Stability)

Free base benzylamines are prone to:

Recommendation: Immediately after pooling pure fractions and evaporating the solvent:

-

Dissolve the oil in

or EtOH.[2] -

Add 1.1 equivalents of HCl (e.g., 2M HCl in ether).[2]

-

Filter the resulting Hydrochloride Salt .[2]

-

Benefit: The salt is a stable, crystalline solid that can be stored indefinitely at room temperature.

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification techniques). [1]

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] (The foundational text for flash chromatography).[2][3]

-

Biotage Application Note. (2023). When should I use an amine-bonded silica for flash chromatography? (Industrial validation of amine-silica vs. modified mobile phases).

-

Teledyne ISCO. (2012).[2][1] Flash Chromatography Separation of Basic Organic Compounds without Modifier.[2] (Comparison of TEA modifier vs. Amine columns).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Cyclopentyloxy)benzylamine Synthesis Optimization

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Impurity Control for 4-(Cyclopentyloxy)benzylamine Assigned Specialist: Senior Process Chemist, Application Support

Executive Summary

This guide addresses the synthesis of 4-(cyclopentyloxy)benzylamine , a critical pharmacophore found in PDE4 inhibitors (e.g., Rolipram analogs) and other bioactive scaffolds.

The synthesis typically proceeds via two distinct stages, each with specific "yield killers":

-

Etherification: Competition between

substitution and -

Nitrile Reduction: Formation of secondary amine dimers (dibenzylamines) during the reduction of the nitrile intermediate.

This support documentation provides protocol adjustments to transition from "moderate" (40-60%) to "high" (>85%) yields.

Module 1: The Etherification Bottleneck

Target Transformation: 4-Hydroxybenzonitrile + Cyclopentyl Halide

The Core Problem: Elimination vs. Substitution

Users frequently report yields below 50% when using standard Williamson ether conditions (Acetone/K

Optimization Protocol

To favor

| Parameter | Standard (Low Yield) | Optimized (High Yield) | Technical Rationale |

| Solvent | Acetone or Acetonitrile | DMF or DMSO | Polar aprotic solvents solvate the cation (K |

| Base | K | Cs | The "Cesium Effect": The large Cs |

| Halide | Cyclopentyl Bromide | Cyclopentyl Iodide (or add catalytic KI) | Iodide is a better leaving group. If using bromide, add 10 mol% NaI (Finkelstein condition). |

| Temp | Reflux (>80°C) | 50–60°C | Higher temperatures exponentially favor E2 elimination. Keep it mild. |

Troubleshooting Q&A

Q: I see a large non-polar spot on TLC that isn't product. What is it? A: This is likely cyclopentene (volatile) or unreacted halide. If your phenol is remaining unreacted, your base is too weak or the alkyl halide has eliminated.

-

Fix: Switch solvent to DMF. Add 10 mol% Potassium Iodide (KI) to generate the more reactive cyclopentyl iodide in situ.

Module 2: The Reduction Challenge

Target Transformation: 4-(Cyclopentyloxy)benzonitrile

The Core Problem: Secondary Amine Dimerization

The most common failure mode in nitrile reduction is the formation of the "dimer" (secondary amine).

-

Mechanism: The primary amine product reacts with the intermediate imine (

) to form a secondary imine, which is then reduced to the dimer (

Method A: Catalytic Hydrogenation (Scalable/Clean)

Best for >5g scales and avoiding aluminum salts.

-

Catalyst: Raney Nickel (RaNi) or 10% Pd/C.

-

Pressure: 50–60 psi (3–4 bar) H

. -

Critical Additive: Ammonia (NH

) .-

Protocol: Use 7N NH

in Methanol as the solvent. -

Why? Ammonia saturates the surface of the catalyst and shifts the equilibrium away from the secondary imine formation (Le Chatelier’s principle).

-

Method B: Chemical Reduction (LiAlH )

Best for small lab scales (<1g) where high pressure is unavailable.

-

Reagent: Lithium Aluminum Hydride (LAH) in dry THF.

-

Temperature: 0°C

Reflux. -

The Workup Trap: Standard water quenching creates a gelatinous aluminum emulsion that traps the product, lowering isolated yield.[1]

-

The Fix: Use the Fieser Workup or Rochelle's Salt .

Standardized Workup Protocol (Fieser Method)

For every 1 g of LiAlH

-

1 mL Water

-

1 mL 15% NaOH (aq)

-

3 mL Water Result: A granular white precipitate forms that can be easily filtered, releasing the amine into the organic filtrate.[1]

Visualizing the Process Logic

Workflow Decision Tree

This diagram guides you through the synthesis strategy based on your available equipment and scale.

Figure 1: Strategic decision tree for maximizing yield based on equipment and observed bottlenecks.

FAQ: Common Failure Modes

Q1: My product is an oil that is difficult to crystallize. How do I purify it? A: Benzylamines are often oils. Do not attempt to crystallize the free base.

-

Protocol: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether (or dioxane) dropwise. The Hydrochloride Salt will precipitate instantly as a white solid. Filter, wash with ether, and dry.[1] This purifies the compound and stabilizes it against oxidation.

Q2: During hydrogenation (Pd/C), the reaction stopped at 50% conversion. A: The amine product can "poison" the catalyst surface by binding strongly to the metal.

-

Fix: Ensure you are using a protic solvent (MeOH/EtOH) and consider adding a trace of acid (Acetic acid) if you are not using the Ammonia method. However, the Raney Nickel + Ammonia method is more robust against poisoning than Pd/C for nitriles.[1]

Q3: Can I use Reductive Amination instead? A: Yes, if you start with 4-(cyclopentyloxy)benzaldehyde .

-

Reaction: Aldehyde + Ammonium Acetate + NaCNBH

(or STAB). -

Verdict: This route avoids the "dimer" issue of nitriles but requires the aldehyde starting material, which may be more expensive or require an extra oxidation step from the alcohol.[1]

References & Authority

-

Nitrile Reduction Optimization:

-

Source: US Patent 7,256,312 B2.

-

Relevance: Describes the industrial hydrogenation of aminoalkoxy benzonitriles using Raney Cobalt/Nickel and Ammonia to achieve >95% selectivity and suppress secondary amines.

-

Link:

-

-

Prevention of Secondary Amines:

-

Source: US Patent 4,375,003 A.

-

Relevance: details the mechanism of secondary amine formation during nitrile hydrogenation and the necessity of base/ammonia.

-

Link:

-

-

Williamson Ether Synthesis on Phenols:

-

Source:Journal of Chemical Education & MasterOrganicChemistry.

-

Relevance: Fundamental mechanistic grounding on the competition between E2 and Sn2 in secondary alkyl halides.

-

Link:

-

-

Specific Scaffold Synthesis (PDE4 Inhibitors):

-

Source: US Patent 8,093,289 B2.

-

Relevance: Describes the synthesis of 4-(cyclopentyloxy) derivatives (Intermediate preparation).

-

Link:

-

Sources

Technical Support Center: Synthesis of 4-(cyclopentyloxy)benzylamine